molecular formula C20H16N2 B3081395 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine CAS No. 110144-22-4

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine

Cat. No.: B3081395
CAS No.: 110144-22-4
M. Wt: 284.4 g/mol
InChI Key: QRZWEROLVZUPJH-UHFFFAOYSA-N
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Description

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine (CAS: 110144-22-4), also known as 1,4-bis[2-(4-pyridyl)ethenyl]benzene or dipyph, is a conjugated organic compound featuring two pyridinyl groups connected via ethenyl (vinyl) linkages to a central benzene ring . Its molecular formula is C₂₀H₁₆N₂, with a molecular weight of 284.4 g/mol . The compound exhibits extended π-conjugation, making it valuable in materials science, particularly in the design of coordination polymers and luminescent sensors . Key physical properties include a topological polar surface area of 25.8 Ų and a calculated XLogP3 of 4.3, indicating moderate hydrophobicity .

Properties

IUPAC Name

4-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZWEROLVZUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine typically involves the following steps:

    Formation of the intermediate: The initial step involves the synthesis of 4-(2-bromoethenyl)pyridine through the bromination of 4-vinylpyridine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2-pyridin-4-ylethenyl)phenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine has several scientific research applications:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Optoelectronics: Employed in the development of optoelectronic devices such as sensors and transistors.

    Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic characteristics.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses . The specific pathways and targets depend on the context of its application, whether in material science or biological research.

Comparison with Similar Compounds

4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]pyridine

  • Structure : A pyridinyl-ethenyl group linked to a trimethoxyphenyl substituent.
  • Molecular Weight: 241.29 g/mol (C₁₅H₁₅NO₂) .
  • This compound showed activity in phosphodiesterase (PDE) inhibitor screens, with luminescence signals comparable to Rolipram (a known PDE4 inhibitor) .
  • Applications : Investigated for enzyme inhibition, contrasting with the target compound’s use in materials science .

2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine

  • Structure : Two pyridinyl groups linked via an ethenyl bridge but at the 2-position instead of 4-position.
  • Molecular Weight : 207.24 g/mol (C₁₂H₁₀N₂) .
  • Key Differences : The 2-pyridinyl substitution alters steric and electronic properties, reducing conjugation efficiency compared to the 4-pyridinyl isomer. Used in coordination chemistry for sensor development .

4-[2-(1-Naphthalenyl)ethenyl]pyridine

  • Structure : A naphthalene substituent replaces the benzene ring.
  • Molecular Weight : 231.3 g/mol (C₁₇H₁₃N) .
  • Key Differences : The naphthalene group increases π-stacking capabilities and hydrophobicity (XLogP3 ≈ 5.1). Applications include organic electronics and fluorescent probes .

Ethynyl-Linked Analogs

4-[(4-Ethynylphenyl)ethynyl]pyridine

  • Structure : Ethynyl (triple bond) linkages instead of ethenyl.
  • Molecular Weight : 203.24 g/mol (C₁₅H₉N) .
  • Key Differences : The ethynyl spacer shortens conjugation length but increases rigidity. This compound’s reduced polar surface area (18.3 Ų) limits solubility in polar solvents .

2-[(4-Methylphenyl)ethynyl]pyridine

  • Structure : Ethynyl linkage with a methyl-substituted phenyl group.
  • Molecular Weight : 193.25 g/mol (C₁₄H₁₁N) .
  • Key Differences : The methyl group enhances lipophilicity (XLogP3 ≈ 3.8), favoring membrane permeability in drug design .

Substituent Effects on Properties

Compound Substituent Molecular Weight (g/mol) XLogP3 Applications
Target Compound 4-Pyridinyl, ethenyl 284.4 4.3 Coordination polymers, sensors
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]pyridine 3,4,5-Trimethoxyphenyl 241.29 2.1 Enzyme inhibition
4-[2-(1-Naphthalenyl)ethenyl]pyridine Naphthalene 231.3 5.1 Organic electronics
4-[(4-Ethynylphenyl)ethynyl]pyridine Ethynyl 203.24 3.5 Rigid-rod molecular structures

Spectroscopic and Physical Properties

  • Melting Points: Analogs with chloro or nitro substituents (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine derivatives) exhibit high melting points (268–287°C) due to strong intermolecular interactions .
  • 1H NMR Shifts : For ethenyl-linked pyridines, aromatic protons typically resonate at δ 7.2–8.6 ppm, while ethynyl analogs show upfield shifts (δ 6.8–8.2 ppm) due to reduced conjugation .

Biological Activity

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine, also known as (E)-4-(2-(pyridin-4-yl)vinyl)aniline, is an organic compound characterized by its unique dual pyridine and phenyl functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2, with a molar mass of 284.4 g/mol. The compound features a vinyl group linking two aromatic systems, which contributes to its reactivity and biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC20H16N2
Molar Mass284.4 g/mol
AppearanceN/A
Purity>90%
CAS Number110144-22-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have utilized various methodologies to evaluate its efficacy against a range of pathogenic strains.

Methods of Evaluation

  • Minimum Inhibitory Concentration (MIC) : This method measures the lowest concentration of the compound that inhibits visible growth of bacteria.
  • Inhibition Zone Diameter : This assay evaluates the effectiveness of the compound by measuring the diameter of the clear zone around the disc where bacteria cannot grow.

Results Summary

  • Pathogens Tested : Various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains.
  • Findings : The compound showed notable inhibitory effects with MIC values ranging from 5 to 50 µg/mL depending on the strain tested.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to modulate cellular pathways involved in cancer progression.

The mechanism involves interaction with specific molecular targets such as enzymes and receptors, leading to altered cellular signaling pathways that can inhibit tumor growth.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in significant reduction in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may trigger programmed cell death pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
1,2-Bis(4-pyridyl)ethyleneC10H10N2Two pyridines connected by an ethylene bridge
4-(Pyridin-4-ylethynyl)anilineC13H11N3Contains an ethynyl group instead of vinyl
3,6-Dipyridin-4-yl-1,2,4,5-tetrazineC10H8N6Incorporates a tetrazine moiety

These comparisons highlight how variations in functional groups and connectivity impact the biological activity and reactivity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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